Magnesium dihydrogen phosphate tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

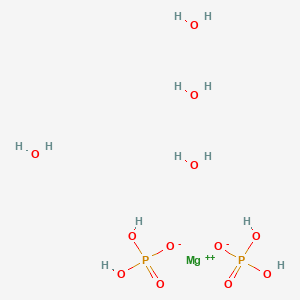

Magnesium dihydrogen phosphate tetrahydrate, with the hypothetical formula Mg(H₂PO₄)₂·4H₂O, is a hydrated phosphate salt containing magnesium as the cation. Hydrated magnesium phosphates are critical in materials science, particularly in biodegradable glass fibers, cements, and biomedical applications due to their tunable solubility, pH responsiveness, and mechanical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium dihydrogen phosphate tetrahydrate can be synthesized by reacting phosphoric acid with magnesium oxide, magnesium hydroxide, or magnesium carbonate. The reaction typically involves mixing the reactants in a stoichiometric ratio, followed by filtration, concentration, cooling, centrifugation, and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled addition of magnesium hydroxide to phosphoric acid under specific temperature conditions (below 60°C). The reaction mixture is then treated with a small amount of hydrogen peroxide to ensure purity, followed by drying and milling to obtain the final product .

Chemical Reactions Analysis

Key Parameters:

| Reactants | Temperature | Product Yield | Reference |

|---|---|---|---|

| MgO + H₃PO₄ | <60°C | 95–98% purity |

Thermal Decomposition

Heating induces stepwise dehydration and structural transformation:

-

Dehydration (40–200°C):

Mg(H2PO4)2⋅4H2O→Mg(H2PO4)2+4H2O↑

Mass loss: ~55.5% (DTG peak at 67–79°C) . -

Anhydrous Phase Formation (>100°C):

Mg(H2PO4)2→Mg2P4O12+H2O↑

Forms magnesium metaphosphate at elevated temperatures .

Kinetic Data:

| Reaction Step | Activation Energy (Eₐ) | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|---|

| Dehydration | 160 ± 10 | 120–221 | 82–85 |

Reactivity with Acids

In acidic environments, the compound dissociates to release phosphoric acid:

Mg(H2PO4)2+2HCl→MgCl2+2H3PO4

This reaction is utilized in pharmaceutical formulations to modulate acidity .

Reactivity with Bases

Alkaline treatment shifts equilibrium toward less acidic phosphate species:

Mg(H2PO4)2+2NaOH→MgHPO4+Na2HPO4+2H2O

Further reaction yields magnesium hydroxide and trisodium phosphate at high pH .

Aqueous Behavior

The compound exhibits pH-dependent solubility and hydrolysis:

-

Dissolution:

Mg(H2PO4)2⋅4H2O⇌Mg2++2H2PO4−+4H2O

Solubility: 120 g/L (20°C) . -

Hydrolysis:

At neutral pH, partial conversion to magnesium hydrogen phosphate occurs:

Mg(H2PO4)2+H2O→MgHPO4+H3PO4

Stability and Storage

Scientific Research Applications

Nutritional Supplement in Food Industry

Magnesium dihydrogen phosphate tetrahydrate serves as an essential nutritional supplement, providing both magnesium and phosphorus. These minerals are crucial for various physiological functions, including bone health and metabolic processes.

Applications:

- Fortification of Foods : Commonly added to breakfast cereals, baked goods, and beverages to combat nutrient deficiencies.

- Leavening Agent : Acts as a leavening agent in baking, contributing to the texture and rise of products like bread and cakes.

Case Study:

A study published in 2023 highlighted the effectiveness of magnesium dihydrogen phosphate in enhancing the nutritional profile of baked goods without altering their taste or texture significantly .

Agricultural Use

In agriculture, this compound is valued for its role as a fertilizer component.

Applications:

- Fertilizer Blends : Provides essential nutrients for plant growth, improving crop yields.

- Animal Feed : Ensures livestock receive adequate magnesium and phosphorus, vital for animal health.

Data Table: Nutritional Content Comparison

| Nutrient | This compound | Common Fertilizers |

|---|---|---|

| Magnesium (Mg) | 12% | 5-10% |

| Phosphorus (P) | 22% | 15-20% |

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry primarily as a buffering agent.

Applications:

- pH Regulation : Maintains the stability of medications by regulating pH levels.

- Nutritional Supplements : Acts as a source of magnesium and phosphorus in dietary supplements.

Case Study:

Research indicates that magnesium dihydrogen phosphate can enhance the stability of certain medications by preventing premature degradation due to pH fluctuations .

Biomedical Engineering

Recent advancements have explored the use of this compound in biomedical applications, particularly in bone regeneration.

Applications:

- Osteoinductive Biomaterial : Promotes bone healing and regeneration due to its biocompatibility and ability to release magnesium ions.

Case Study:

A study involving copper-doped magnesium phosphate nanopowders demonstrated their effectiveness in restoring calvarial defects in rats. The results showed significant bone regeneration after implantation, indicating the potential of magnesium phosphate compounds in clinical applications .

Mechanism of Action

Magnesium dihydrogen phosphate tetrahydrate exerts its effects through several mechanisms:

Magnesium Ion Release: The compound releases magnesium ions, which are essential for various physiological processes, including enzyme activation, muscle contraction, and nerve function.

Phosphate Ion Release: The release of phosphate ions contributes to energy metabolism and the formation of nucleic acids.

Buffering Action: Acts as a buffering agent to maintain pH stability in various chemical and biological systems.

Comparison with Similar Compounds

2.1. Hydration States and Structural Variants

The hydration state of phosphate compounds significantly impacts their stability, solubility, and reactivity:

Key Insight : Increased hydration generally enhances solubility but may reduce thermal stability. For example, magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) exhibits controlled degradation in biodegradable glass composites, whereas anhydrous forms (e.g., KH₂PO₄) are preferred in cement formulations for slower dissolution .

2.3. Solubility and pH Responsiveness

Phosphate solubility correlates with cation size and hydration:

Research Findings :

- In magnesium phosphate cements, the solubility of phosphate species directly affects hydration kinetics. For instance, KH₂PO₄ releases 1198.9 J/g of heat, while NaH₂PO₄ releases only 452.8 J/g, highlighting the role of cation choice in thermal management .

- Calcium dihydrogen phosphate tetrahydrate (Ca(H₂PO₄)₂·4H₂O) is prone to hydrolysis, forming hydroxyapatite in physiological conditions, a property exploited in bone grafts .

Biological Activity

Magnesium dihydrogen phosphate tetrahydrate, with the chemical formula Mg H2PO4 2⋅4H2O, is an inorganic compound that plays a significant role in biological systems. This article explores its biological activity, synthesis, interactions, and potential therapeutic applications.

Overview of Biological Significance

Magnesium dihydrogen phosphate serves as a vital source of both magnesium and phosphate ions, which are essential for numerous biochemical processes. Magnesium is crucial for ATP synthesis, enzyme activation, and cellular signaling pathways. Phosphate ions are integral to energy transfer and storage in living organisms.

Key Biological Functions

- ATP Synthesis : Magnesium ions stabilize ATP, facilitating energy transfer.

- Enzyme Activation : Many enzymes require magnesium as a cofactor.

- Cell Signaling : Magnesium plays a role in signal transduction pathways.

Synthesis of this compound

The synthesis typically involves the neutralization of phosphoric acid with magnesium oxide or magnesium hydroxide. The reaction can be summarized as follows:

This process yields magnesium dihydrogen phosphate along with water. The compound is hygroscopic and appears as a white crystalline powder, soluble in water and acids but insoluble in alcohol.

1. Anti-inflammatory Properties

Research indicates that magnesium dihydrogen phosphate may have anti-inflammatory effects, making it potentially beneficial in treating conditions such as rheumatoid arthritis. A study demonstrated that the compound could alleviate symptoms associated with inflammation due to its ability to modulate immune responses.

2. Nutrient Bioavailability

Magnesium dihydrogen phosphate enhances the bioavailability of other minerals and nutrients by forming complexes with various ions. This property is particularly useful in dietary supplements, where it can improve the absorption of essential nutrients .

3. Bone Regeneration Applications

In biomedical applications, magnesium phosphates are recognized for their osteoinductive properties. A study explored the use of copper-doped magnesium phosphate nanopowders for treating critical size bone defects in rats. The results showed enhanced bone regeneration and biocompatibility, indicating that magnesium phosphates can support cell attachment and proliferation .

Comparative Analysis of Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Monomagnesium Phosphate | MgHPO4 | Less acidic; used as a food additive (E343). |

| Dimagnesium Phosphate | Mg2 PO4 2 | Less soluble; often used as a nutritional supplement. |

| Magnesium Hydrogen Phosphate | MgHPO4⋅3H2O | Similar solubility properties; used in fertilizers. |

Research Findings and Experimental Data

Recent studies have focused on the dissolution behavior of magnesium phosphates under various conditions. For instance, dissolution tests indicated that different acids (citric and nitric) significantly affect the solubility of magnesium phosphates, which is crucial for nutrient release in agricultural applications .

Table 1: Dissolution Test Results

| Experimental Cycle | NH₄⁺-N (mg/L) | NO₃⁻-N (mg/L) | PO₄³⁻-P (mg/L) | K⁺ (mg/L) | Mg²⁺ (mg/L) |

|---|---|---|---|---|---|

| Control | 23 | 168 | 36 | 187 | 38 |

| Citric Acid (C) | 0 | 0 | 83 | 41 | 81 |

| Nitric Acid (N) | 0 | 33 | 76 | 20 | 68 |

These findings illustrate how magnesium dihydrogen phosphate can influence nutrient dynamics in hydroponic systems .

Q & A

Basic Research Questions

Q. What are the common synthesis methods for magnesium dihydrogen phosphate tetrahydrate, and how do reaction conditions influence crystallinity?

this compound is typically synthesized via precipitation or acid-base neutralization. For example, stoichiometric reactions between magnesium oxide/hydroxide and phosphoric acid under controlled pH (3–5) yield the compound, as described in and . Precipitation methods often use magnesium nitrate hexahydrate and ammonium dihydrogen phosphate in distilled water under inert atmospheres (e.g., N₂) to prevent carbonate contamination . Crystallinity is enhanced by slow addition of reagents, maintaining temperatures between 25–60°C, and aging the precipitate for 12–24 hours.

Q. Which analytical techniques are critical for verifying the structural purity of this compound?

Key techniques include:

- X-ray Diffraction (XRD) : To confirm the absence of secondary phases (e.g., Mg(OH)₂ or unreacted MgO) by matching peaks to reference patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic O–H stretching (3400–3600 cm⁻¹) and PO₄³⁻ vibrational bands (1000–1100 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : To validate hydration states by measuring mass loss at 100–200°C (water release) and 300–500°C (phosphate decomposition) .

Advanced Research Questions

Q. How does this compound influence hydration kinetics and phase evolution in magnesium oxysulfate (MOS) cement systems?

In MOS cement, magnesium dihydrogen phosphate acts as a modifier by complexing Mg²⁺ ions, delaying early hydration of MgO to Mg(OH)₂, and promoting the formation of the 5·1·7 phase (5Mg(OH)₂·MgSO₄·7H₂O), which enhances compressive strength . The dihydrogen phosphate ion (H₂PO₄⁻) disrupts Mg(OH)₂ crystallization, as observed via XRD peak suppression at 38° (2θ), and accelerates 5·1·7 phase nucleation through ionic bridging .

Q. What strategies mitigate contradictions in reported solubility data for this compound in aqueous systems?

Discrepancies arise from pH-dependent speciation (e.g., H₂PO₄⁻ vs. HPO₄²⁻) and ionic strength effects. To standardize measurements:

- Use buffered solutions (pH 4–6) to stabilize H₂PO₄⁻ dominance.

- Conduct solubility experiments under controlled CO₂ exclusion (e.g., N₂ atmosphere) to prevent carbonate interference .

- Compare data with thermodynamic models (e.g., Pitzer equations) to account for activity coefficients in high-ionic-strength solutions .

Q. How does this compound compare to other magnesium phosphates (e.g., MgHPO₄·3H₂O) in biomedical applications?

Unlike MgHPO₄·3H₂O, which forms via hydrolysis of Mg(H₂PO₄)₂ in water, this compound exhibits higher solubility, making it suitable as a precursor for calcium phosphate coatings or magnesium-substituted hydroxyapatite (Mg-HAp). Its Mg²⁺ release kinetics can be tuned to promote osteoblast adhesion in bone regeneration studies .

Q. Methodological Challenges and Solutions

Q. What experimental design considerations are critical for studying the thermal stability of this compound?

- Atmosphere Control : Use argon or vacuum conditions during TGA/DSC to avoid oxidative decomposition.

- Heating Rate : Slow rates (2–5°C/min) improve resolution of dehydration steps.

- Post-Annealing Analysis : Combine post-heating XRD with Rietveld refinement to quantify phase transitions (e.g., to Mg₂P₂O₇ above 500°C) .

Q. How can researchers reconcile conflicting reports on the role of magnesium dihydrogen phosphate in cementitious systems?

Contradictions often stem from varying phosphate concentrations or curing conditions. Systematic studies should:

- Fix the Mg²⁺:PO₄³⁻ molar ratio (e.g., 1:1 to 1:2) while adjusting pH.

- Monitor early hydration via isothermal calorimetry to distinguish between retardation (delayed nucleation) and acceleration (enhanced 5·1·7 growth) effects .

Properties

CAS No. |

15609-87-7 |

|---|---|

Molecular Formula |

H12MgO12P2 |

Molecular Weight |

290.34 g/mol |

IUPAC Name |

magnesium;dihydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/Mg.2H3O4P.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H3,1,2,3,4);4*1H2/q+2;;;;;;/p-2 |

InChI Key |

JVLIIJNRUHDLNL-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.